molecular formula C10H9BrO3 B6252930 methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 2138197-88-1

methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B6252930
CAS No.: 2138197-88-1
M. Wt: 257.1
InChI Key:
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Description

Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a carboxylate ester group at the 2nd position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The dihydrobenzofuran ring can be oxidized to form benzofuran derivatives with different oxidation states.

    Reduction Reactions: The ester group can be reduced to form corresponding alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating microbial infections and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its biological activity. The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2138197-88-1

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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